molecular formula C5H7ClO2 B3242214 2-Chloro-3-methylbut-2-enoic acid CAS No. 15052-93-4

2-Chloro-3-methylbut-2-enoic acid

Cat. No.: B3242214
CAS No.: 15052-93-4
M. Wt: 134.56 g/mol
InChI Key: MEDYELRPZXRBMU-UHFFFAOYSA-N
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Description

2-Chloro-3-methylbut-2-enoic acid is an organic compound with the molecular formula C5H7ClO2 It is a chlorinated derivative of butenoic acid and features both a chlorine atom and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methylbut-2-enoic acid typically involves the chlorination of 3-methylbut-2-enoic acid. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent. The reaction is carried out under reflux conditions, where 3-methylbut-2-enoic acid is treated with thionyl chloride, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-methylbut-2-enoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methylbut-2-enoic acid.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution.

    Addition: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed:

    Substitution: 3-Methylbut-2-enoic acid.

    Addition: 2,3-Dibromo-3-methylbutanoic acid.

    Oxidation: 3-Methylbutanoic acid.

Scientific Research Applications

2-Chloro-3-methylbut-2-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-Chloro-3-methylbut-2-enoic acid involves its reactivity due to the presence of the chlorine atom and the double bond. The chlorine atom makes the molecule more electrophilic, facilitating nucleophilic substitution reactions. The double bond allows for addition reactions, making the compound versatile in chemical transformations. Molecular targets and pathways involved in its biological activity are still under investigation, with potential interactions with enzymes and cellular components being explored.

Comparison with Similar Compounds

    3-Methylbut-2-enoic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.

    2-Cyano-3-methylbut-2-enoic acid: Contains a cyano group instead of a chlorine atom, leading to different reactivity and applications.

    2-Bromo-3-methylbut-2-enoic acid: Similar structure but with a bromine atom, which can affect the compound’s reactivity and physical properties.

Uniqueness: 2-Chloro-3-methylbut-2-enoic acid is unique due to the presence of the chlorine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research.

Properties

IUPAC Name

2-chloro-3-methylbut-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClO2/c1-3(2)4(6)5(7)8/h1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDYELRPZXRBMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C(=O)O)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299651
Record name 2-Chloro-3-methyl-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15052-93-4
Record name 2-Chloro-3-methyl-2-butenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15052-93-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-3-methyl-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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